4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H20BFO3 and a molecular weight of 266.12 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This reaction is used to form carbon-carbon bonds between two different partners: an organoboron compound (like our compound) and an organic halide .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This makes it a valuable tool in the field of organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be taken into account when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester typically involves the reaction of 4-Fluoro-3-methoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents like methanol or water, and acids such as hydrochloric acid, are used.
Major Products Formed
Scientific Research Applications
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid pinacol ester
- 3-Methoxyphenylboronic acid pinacol ester
- 5-Methylphenylboronic acid pinacol ester
Uniqueness
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester is unique due to the presence of multiple functional groups (fluoro, methoxy, and methyl) on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-(4-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-10(8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZKFJRGCFNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.